molecular formula C5H8N4 B12956443 5-(Aminomethyl)pyrazin-2-amine

5-(Aminomethyl)pyrazin-2-amine

Cat. No.: B12956443
M. Wt: 124.14 g/mol
InChI Key: PHDBYCOWOQDMQJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrazin-2-amine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrazine, featuring an aminomethyl group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrazin-2-amine can be achieved through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:

    Reagents: Pyrazine-2-carboxylic acid, formaldehyde, ammonia

    Solvent: Water or methanol

    Temperature: 60-80°C

    Catalyst: Hydrogenation catalyst (e.g., palladium on carbon)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and automated systems can streamline the synthesis, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: Reduced pyrazine derivatives.

    Substitution: N-alkyl or N-acyl pyrazine derivatives.

Scientific Research Applications

5-(Aminomethyl)pyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The aminomethyl and amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyrazine
  • 5-(Aminomethyl)pyridin-2-amine
  • 2-Aminomethylpyridine

Comparison

5-(Aminomethyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring. This structural feature imparts distinct electronic and steric properties, making it suitable for applications where other similar compounds may not be as effective. For example, its ability to form stable complexes with metal ions can be advantageous in catalysis and materials science.

Properties

IUPAC Name

5-(aminomethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-1-4-2-9-5(7)3-8-4/h2-3H,1,6H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDBYCOWOQDMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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